molecular formula C14H9F6NO2S B14266207 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B14266207
M. Wt: 369.28 g/mol
InChI Key: SWMIHNZXBGWEHT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound characterized by the presence of trifluoromethyl groups attached to both the benzene and sulfonamide moieties. This compound is part of the broader class of organofluorines, which are known for their unique chemical properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Swarts reaction, which involves the treatment of aromatic compounds with antimony trifluoride and antimony pentachloride . Another approach is the reaction of aryl iodides with trifluoromethyl copper . Additionally, trifluoromethyl carbonyls can be prepared by reacting aldehydes and esters with Ruppert’s reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can lead to inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical and physical properties. This dual substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H9F6NO2S

Molecular Weight

369.28 g/mol

IUPAC Name

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H9F6NO2S/c15-13(16,17)9-1-5-11(6-2-9)21-24(22,23)12-7-3-10(4-8-12)14(18,19)20/h1-8,21H

InChI Key

SWMIHNZXBGWEHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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